chemical properties of 2-Bromo-5-(bromomethyl)pyridine hydrochloride
chemical properties of 2-Bromo-5-(bromomethyl)pyridine hydrochloride
Topic: Chemical Properties of 2-Bromo-5-(bromomethyl)pyridine Hydrochloride Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Bromo-5-(bromomethyl)pyridine hydrochloride (CAS: 1353945-06-8; Free base CAS: 101990-45-8) is a bifunctional pyridine building block critical to modern medicinal chemistry. Its value lies in its orthogonal reactivity profile : it possesses a highly reactive electrophilic alkyl bromide at the C5 position and a stable, yet functionalizable, aryl bromide at the C2 position.
This duality allows researchers to sequentially construct complex heteroaromatic scaffolds. The C5-bromomethyl group serves as a "soft" handle for alkylation (SN2), while the C2-bromo group remains inert until activated for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig). This guide details the physicochemical properties, synthetic pathways, and reactivity logic required to utilize this compound effectively in drug discovery.
Molecular Architecture & Physicochemical Profile
The compound exists primarily in two forms: the free base and the hydrochloride salt. The salt form is preferred for long-term storage due to the stabilization of the pyridine nitrogen, preventing self-alkylation or degradation.
Structural Specifications
| Property | Data |
| IUPAC Name | 2-Bromo-5-(bromomethyl)pyridine hydrochloride |
| Common Name | 6-Bromo-3-pyridylmethyl bromide HCl |
| CAS Number (Salt) | 1353945-06-8 |
| CAS Number (Free Base) | 101990-45-8 |
| Molecular Formula | C₆H₅Br₂N[1][2][3][4][5] · HCl |
| Molecular Weight | 287.38 g/mol (Salt) / 250.92 g/mol (Free Base) |
| SMILES | C1=C(C=NC(=C1)Br)CBr.Cl |
| Appearance | White to off-white crystalline solid |
| Melting Point | 60–65 °C (Free Base); >150 °C (Salt, decomp.) |
| Solubility (Free Base) | Soluble in DCM, EtOAc, THF, Chloroform |
| Solubility (Salt) | Soluble in Water, Methanol, DMSO |
Stability & Handling
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Hygroscopicity: The hydrochloride salt is hygroscopic. It must be stored under inert atmosphere (Argon/Nitrogen) in a desiccator.
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Lachrymator: The free base acts as a potent lachrymator (similar to benzyl bromide). All operations involving the free base must occur in a functioning fume hood.
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Thermal Stability: The C-Br bond at the benzylic position is sensitive to light and heat. Store at 2–8 °C away from light to prevent homolytic cleavage and radical degradation.
Synthetic Routes & Manufacturing
The industrial preparation of 2-Bromo-5-(bromomethyl)pyridine relies on the radical bromination of the methyl precursor. This is a classic Wohl-Ziegler reaction .
Synthesis Protocol
Precursor: 2-Bromo-5-methylpyridine Reagents: N-Bromosuccinimide (NBS), AIBN (Catalyst), CCl₄ or 1,2-Dichloroethane (Solvent).[6]
Step-by-Step Methodology:
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Dissolution: Dissolve 2-bromo-5-methylpyridine (1.0 eq) in anhydrous 1,2-dichloroethane (0.5 M concentration).
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Reagent Addition: Add N-Bromosuccinimide (1.1 eq) and AIBN (0.05 eq).
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Initiation: Heat the mixture to reflux (approx. 85 °C). The reaction is initiated radically; a color change (often orange to pale yellow) indicates succinimide precipitation.
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Monitoring: Monitor via TLC or LCMS. The reaction typically completes in 1–3 hours. Note: Over-reaction leads to the dibromomethyl impurity.
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Workup: Cool to RT, filter off succinimide byproducts. Wash filtrate with water and brine.
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Purification: Concentrate in vacuo. Purify via silica gel chromatography (Hexane/EtOAc gradient).
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Salt Formation: Dissolve the free base in diethyl ether and treat with 4M HCl in dioxane to precipitate the hydrochloride salt.
Synthetic Workflow Diagram
Caption: Radical bromination pathway transforming the methyl precursor into the active bromomethyl species.
Reactivity Landscape
The chemical power of this molecule lies in the differential reactivity of its two halide centers.
Site A: The Bromomethyl Group (C5 Position)[8]
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Type: Primary Alkyl Halide (Benzylic-like).
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Reactivity: High.
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Mechanism: SN2 Nucleophilic Substitution.
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Application: This is the "first-pass" attachment point. It reacts readily with amines, thiols, and alkoxides under mild basic conditions (e.g., K₂CO₃ in DMF).
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Constraint: Strong bases can cause elimination to the unstable methide intermediate; non-nucleophilic bases (DIPEA) are preferred for amine couplings.
Site B: The Aryl Bromide (C2 Position)
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Type: Heteroaryl Halide.
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Reactivity: Low (requires activation).
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Mechanism: Oxidative Addition (Pd⁰).
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Application: This site survives the initial alkylation at Site A. It is subsequently used for Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings to build biaryl systems.
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Electronic Effect: The adjacent pyridine nitrogen withdraws electron density, making this position slightly more reactive toward SNAr than a phenyl bromide, but Pd-catalysis remains the dominant method.
Reactivity Logic Diagram
Caption: Orthogonal reactivity map showing sequential functionalization capabilities.
Applications in Medicinal Chemistry
Fragment-Based Drug Discovery (FBDD)
This compound is a staple "linker" fragment. It allows the connection of a polar "head" group (via the bromomethyl) to a lipophilic "tail" (via the aryl bromide).
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Example: Synthesis of CYP17 Inhibitors . The bromomethyl group is used to alkylate an imidazole ring, while the aryl bromide is coupled to a substituted phenyl ring. This creates the core pharmacophore for androgen biosynthesis inhibitors used in prostate cancer research [1].
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Neuropathic Pain Ligands: Used to synthesize biaryl-ether derivatives where the pyridine ring acts as a bioisostere for a benzene ring, improving metabolic stability and solubility [2].
Library Synthesis Protocol
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Step 1 (Scaffold Loading): React 2-Bromo-5-(bromomethyl)pyridine with a resin-bound amine or a core scaffold (e.g., piperazine).
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Step 2 (Diversification): Perform parallel Suzuki couplings on the C2-bromide using a library of 96 different aryl boronic acids.
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Result: Rapid generation of a focused library of 2-aryl-5-substituted pyridines.
References
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2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones. Source: National Institutes of Health (PMC) URL:[Link]
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Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Source: National Institutes of Health (PMC) URL:[Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 2-bromo-5-(bromomethyl)pyridine [stenutz.eu]
- 3. angenesci.com [angenesci.com]
- 4. 2-broMo-5-(broMoMethyl)pyridine hydrochloride | 1353945-06-8 [m.chemicalbook.com]
- 5. 2-Bromo-5-(bromomethyl)pyridine 97% | CAS: 101990-45-8 | AChemBlock [achemblock.com]
- 6. Pyridine, 2-bromo-5-(bromomethyl)- (9CI) | 101990-45-8 [chemicalbook.com]
